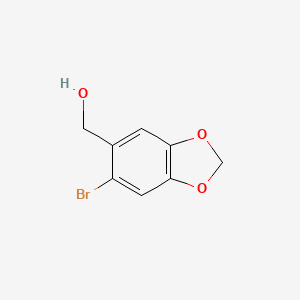

(6-Bromo-1,3-benzodioxol-5-yl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(6-bromo-1,3-benzodioxol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYBAJXSNPIXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280120 | |

| Record name | (6-Bromo-2H-1,3-benzodioxol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6642-34-8 | |

| Record name | 6642-34-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6-Bromo-2H-1,3-benzodioxol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-bromo-1,3-dioxaindan-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 6 Bromo 1,3 Benzodioxol 5 Yl Methanol and Its Derivatives

Strategies for the Preparation of (6-Bromo-1,3-benzodioxol-5-yl)methanol

The synthesis of this compound typically involves the bromination of a suitable benzodioxole precursor. Methodologies range from classical approaches to modern, eco-sustainable protocols designed to minimize environmental impact.

Traditional methods for the synthesis of halogenated benzodioxoles often rely on the use of elemental bromine or other brominating agents in chlorinated solvents. These methods are well-established and effective, though they may present environmental and safety challenges.

A common strategy is the direct electrophilic aromatic substitution of a benzodioxole derivative. For instance, 5-isopropyl-1,3-benzodioxole (B17428) can be brominated by the dropwise addition of a solution of molecular bromine in carbon tetrachloride at low temperatures (-5°C to 5°C) to yield 5-bromo-6-isopropyl-1,3-benzodioxole. prepchem.com Similarly, direct bromination of 1,3-benzodioxole-5-carboxaldehyde (piperonal) is a known route to obtain the corresponding bromo-derivative. researchgate.net

Another widely used conventional brominating agent is N-Bromosuccinimide (NBS). cambridgescholars.com It is considered a good alternative to liquid bromine and is effective for brominating a variety of aromatic compounds under mild conditions. cambridgescholars.com For example, 5-(chloromethyl)benzo[d] researchgate.netsynquestlabs.comdioxole can be effectively brominated using NBS in acetonitrile (B52724) to produce 5-bromo-6-(chloromethyl)-1,3-benzodioxole in high yield. chemicalbook.com The subsequent reduction of the aldehyde or transformation of the chloromethyl group would lead to the target alcohol.

In response to the growing need for environmentally responsible chemical processes, significant research has focused on developing "green" bromination techniques. nih.govnih.gov These methods aim to reduce waste, avoid hazardous substances, and improve atom economy. acsgcipr.org

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation can facilitate reactions by efficiently heating the solvent and reactants. nih.gov While specific microwave-assisted protocols for the synthesis of this compound are not extensively detailed in the literature, the principles are broadly applicable to bromination reactions. For example, microwave heating has been successfully used to synthesize various heterocyclic compounds, demonstrating its potential to accelerate reactions that would otherwise require prolonged heating. nih.govresearchgate.net This approach, combined with greener reagents, represents a promising avenue for the sustainable synthesis of halogenated benzodioxoles. nih.gov

A key aspect of green chemistry involves replacing hazardous reagents and solvents with safer, more sustainable alternatives. researchgate.net Oxidative bromination is a prime example of a greener approach to forming carbon-bromine bonds. nih.govnih.gov These systems utilize bromide salts, such as sodium bromide (NaBr) or hydrobromic acid (HBr), in combination with an oxidant. nih.govacsgcipr.org This in-situ generation of the active brominating species improves bromine atom economy. acsgcipr.org

Hydrogen peroxide (H₂O₂) is a particularly attractive "green" oxidant because its only byproduct is water. researchgate.netbeilstein-journals.org The H₂O₂–HBr system is an environmentally benign combination for electrophilic and radical bromination. acsgcipr.org Other sustainable practices include the use of solid, stable brominating agents like pyridinium (B92312) tribromide, which is safer to handle than liquid bromine, and employing less toxic solvents such as ethanol (B145695) or even water. researchgate.net Aerobic bromination, which uses oxygen from the air as the terminal oxidant, represents another advanced, sustainable method. nih.govnih.gov These reactions can sometimes be promoted by catalytic amounts of an ionic liquid, which can often be recycled. nih.gov

| Reagent System | Description | Green Chemistry Principle(s) Addressed | Reference |

|---|---|---|---|

| HBr or NaBr / H₂O₂ | Uses hydrogen peroxide as a clean oxidant to generate the active brominating species from a bromide source. The primary byproduct is water. | Use of safer reagents, design for degradation (water byproduct), high atom economy. | acsgcipr.orgresearchgate.netbeilstein-journals.org |

| Pyridinium Tribromide | A stable, solid brominating agent that is easier and safer to handle than liquid bromine. Often used in greener solvents like ethanol. | Use of safer reagents and solvents. | researchgate.net |

| HBr or NaBr / O₂ (Aerobic) | Employs molecular oxygen, typically from air, as the terminal oxidant in a catalytic cycle. Can be promoted by recyclable ionic liquids. | Use of renewable feedstocks (air), catalysis, pollution prevention. | nih.govnih.gov |

| N-Bromosuccinimide (NBS) | A versatile and milder brominating agent compared to Br₂, suitable for various aromatic and benzylic brominations. | Use of safer reagents. | cambridgescholars.com |

Eco-Sustainable and Green Chemistry Approaches in Bromination

Derivatization and Functionalization Reactions of this compound

The dual functionality of this compound—a primary alcohol and an aryl bromide—allows for a wide range of chemical transformations. The alcohol can be oxidized or converted into a better leaving group, while the aryl bromide is a key handle for cross-coupling reactions.

Nucleophilic substitution is a fundamental strategy for derivatizing this compound. The hydroxyl group of the methanol (B129727) moiety is a poor leaving group itself but can be readily converted into a more reactive functional group, such as a halide or a sulfonate ester. For example, conversion to the corresponding benzylic halide, such as 5-bromo-6-(chloromethyl)-1,3-benzodioxole, creates a highly electrophilic center susceptible to attack by a wide array of nucleophiles. chemicalbook.com

This allows for the introduction of diverse functional groups at the benzylic position. The reaction of this chloromethyl derivative with nucleophiles such as amines, thiols, cyanides, or alkoxides can furnish new derivatives with modified properties. This Sₙ2-type reaction is a powerful tool for building molecular complexity. beilstein-journals.org

Furthermore, the bromine atom on the aromatic ring serves as a versatile anchor for transition-metal-catalyzed cross-coupling reactions. These reactions, which formally proceed via a nucleophilic substitution pathway on the metal catalyst, enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the range of accessible derivatives. acsgcipr.org

| Substrate Derivative | Nucleophile (Nu⁻) | Reagent Example | Resulting Functional Group | Reaction Type |

|---|---|---|---|---|

| 5-Bromo-6-(chloromethyl)-1,3-benzodioxole | Amine (R₂NH) | Dimethylamine | -CH₂NR₂ (Aminomethyl) | Sₙ2 Substitution |

| 5-Bromo-6-(chloromethyl)-1,3-benzodioxole | Alkoxide (RO⁻) | Sodium methoxide | -CH₂OR (Alkoxymethyl/Ether) | Sₙ2 Substitution |

| 5-Bromo-6-(chloromethyl)-1,3-benzodioxole | Thiolate (RS⁻) | Sodium thiophenoxide | -CH₂SR (Thioether) | Sₙ2 Substitution |

| 5-Bromo-6-(chloromethyl)-1,3-benzodioxole | Cyanide (CN⁻) | Sodium cyanide | -CH₂CN (Cyanomethyl) | Sₙ2 Substitution |

| This compound | Boronic Acid (RB(OH)₂) | Phenylboronic acid / Pd catalyst | -Aryl-R (Biaryl) | Suzuki Coupling |

| This compound | Amine (R₂NH) | Aniline / Pd or Cu catalyst | -Aryl-NR₂ (Aryl Amine) | Buchwald-Hartwig Amination |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituent on the this compound scaffold serves as a key reactive handle for these transformations. nih.gov

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by reacting an organoboron compound with an organohalide. tcichemicals.com In the context of this compound, the aryl bromide moiety readily participates in the catalytic cycle.

The reaction involves the oxidative addition of the aryl bromide to a Palladium(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. This method is noted for its mild conditions and tolerance of various functional groups, including the alcohol and dioxole moieties present in the starting material. tcichemicals.com

The versatility of this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the benzodioxole ring, creating a library of diverse analogs.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Parameter | Description |

| Aryl Halide | This compound |

| Boronic Acid | Aryl-B(OH)₂ or Aryl-B(pin) |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) sources |

| Ligand | Phosphine ligands (e.g., PPh₃, SPhos) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Product | (6-Aryl-1,3-benzodioxol-5-yl)methanol |

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) for Heterocycle Formation

The Huisgen 1,3-dipolar cycloaddition is a reaction that forms five-membered heterocycles from a 1,3-dipole and a dipolarophile. organic-chemistry.orgwikipedia.org The most prominent example of this reaction class is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov

To utilize this compound in this chemistry, it must first be converted into either a 1,3-dipole or a dipolarophile. A common strategy is to transform the primary alcohol into an azide, creating a 1,3-dipolar precursor. This can be achieved via a two-step process: activation of the alcohol as a tosylate or mesylate, followed by nucleophilic substitution with sodium azide.

The resulting (6-Bromo-5-(azidomethyl)-1,3-benzodioxole) can then react with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a 1,2,3-triazole ring. This methodology provides a highly efficient and modular route to complex heterocyclic structures. nih.gov

Controlled Oxidation and Reduction Processes

The functional groups on this compound allow for selective oxidation and reduction reactions.

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 6-Bromo-1,3-benzodioxole-5-carboxaldehyde (also known as 6-bromopiperonal), using a variety of mild oxidizing agents. sigmaaldrich.com Reagents such as pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions are effective for this transformation while leaving the brominated aromatic ring and the acid-sensitive benzodioxole group intact. This aldehyde is a crucial intermediate for further synthetic elaborations, including reductive aminations and the synthesis of other heterocyclic systems. researchgate.netnih.gov

Reduction: While the primary alcohol is already in a reduced state, the aryl bromide can undergo reductive dehalogenation. This can be accomplished using catalytic hydrogenation (e.g., H₂, Pd/C) under specific conditions or through other reductive methods, yielding 1,3-benzodioxole-5-methanol (piperonyl alcohol). nih.gov This process removes the reactive handle for cross-coupling, which can be a strategic step in a multi-step synthesis.

Synthesis of Complex Heterocyclic Ring Systems

Beyond the cycloadditions mentioned above, the derivatives of this compound are precursors to a variety of fused and non-fused heterocyclic systems. mdpi.com

A notable example is the synthesis of benzothiazoles. nih.gov First, the parent alcohol is oxidized to 6-Bromo-1,3-benzodioxole-5-carboxaldehyde. This aldehyde can then undergo a condensation reaction with 2-aminothiophenol. The subsequent intramolecular cyclization, often promoted by an oxidizing agent, yields the corresponding 2-(6-Bromo-1,3-benzodioxol-5-yl)-1,3-benzothiazole. This method highlights a pathway where a simple functional group transformation on the starting material opens up routes to complex, biologically relevant heterocyclic scaffolds. nih.gov

Table 2: Synthesis of a Benzothiazole Derivative

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Oxidation | This compound | PCC or MnO₂ | 6-Bromo-1,3-benzodioxole-5-carboxaldehyde |

| 2. Condensation/Cyclization | 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | 2-Aminothiophenol, Oxidant (e.g., H₂O₂) | 2-(6-Bromo-1,3-benzodioxol-5-yl)-1,3-benzothiazole |

Multi-Step Radiosynthesis for Isotopic Labeling

Isotopic labeling, particularly with positron-emitting radionuclides like fluorine-18 (B77423), is essential for developing tracers for Positron Emission Tomography (PET). The short half-life of fluorine-18 (approx. 110 minutes) necessitates rapid and efficient radiosynthetic methods. nih.gov

Direct radiofluorination of the electron-rich this compound is challenging. A multi-step approach is typically required to introduce the [¹⁸F]fluoride ion.

A plausible synthetic route involves:

Modification of the Starting Material: The initial bromo-compound is first modified using a palladium-catalyzed cross-coupling reaction to introduce a precursor suitable for radiofluorination, such as a nitro or trimethylammonium group.

Radiofluorination: The precursor is then subjected to nucleophilic substitution with [¹⁸F]fluoride, which displaces the leaving group to form the ¹⁸F-labeled aromatic ring. This is the crucial radiolabeling step.

Final Modifications: Any protecting groups are removed, or further chemical modifications are performed to arrive at the final radiotracer.

An alternative strategy could involve labeling a small prosthetic group and then attaching it to the benzodioxole scaffold. For example, [¹⁸F]fluoroethyl tosylate could be prepared and used to alkylate a derivative where the alcohol has been converted to a phenol, though this would require more significant modification of the initial starting material. These late-stage labeling strategies are designed to maximize the radiochemical yield within the constraints of the isotope's half-life. nih.govnih.gov

Comprehensive Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR studies have been instrumental in mapping the chemical environment of each atom within (6-Bromo-1,3-benzodioxol-5-yl)methanol.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In a study detailing the synthesis of novel 1,3-benzodioxole (B145889) derivatives, this compound was utilized as a key starting material. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), reveals distinct signals corresponding to the different sets of protons.

The characteristic chemical shifts (δ) observed in the ¹H NMR spectrum allow for the precise assignment of each proton. The aromatic protons on the benzodioxole ring, influenced by the electron-withdrawing bromine atom and the electron-donating methoxy and hydroxyl groups, appear in the aromatic region of the spectrum. The methylene protons of the dioxole ring and the benzylic protons of the methanol (B129727) substituent each give rise to their own unique signals, the integration of which confirms the number of protons in each group.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Ar-H | ~7.0-7.3 | m | 2H | - |

| OCH₂O | ~5.9-6.0 | s | 2H | - |

| CH₂OH | ~4.6-4.7 | d | 2H | ~6.0 |

| OH | Variable | br s | 1H | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Complementing the proton NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment.

The carbon atoms of the aromatic ring, the methylenedioxy bridge, and the methanol substituent are all clearly resolved. The carbon atom attached to the bromine atom (C-Br) is typically shifted to a lower field due to the halogen's deshielding effect. The chemical shifts of the other aromatic carbons are influenced by the interplay of the various substituents.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-O (Aromatic) | ~147-148 |

| C-CH₂OH (Aromatic) | ~135-136 |

| C-H (Aromatic) | ~110-112 |

| C-Br (Aromatic) | ~113-114 |

| OCH₂O | ~101-102 |

| CH₂OH | ~64-65 |

Note: The assignments are based on typical chemical shift ranges for similar structures and may require further 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, a hallmark of the alcohol functionality. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The characteristic C-O stretching vibrations of the ether linkages in the benzodioxole ring system are also readily identifiable in the fingerprint region of the spectrum.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Alcohol |

| >3000 | C-H stretch | Aromatic |

| 2850-3000 | C-H stretch | Aliphatic (CH₂) |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1030-1250 | C-O stretch | Ether (Dioxole) & Alcohol |

Mass Spectrometry Techniques

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry is employed to determine the exact mass of the molecular ion with a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of the molecular formula of this compound, which is C₈H₇BrO₃. The presence of the bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification

Gas Chromatography-Mass Spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound and for identifying any potential impurities. The retention time in the gas chromatogram provides a characteristic signature for the compound, while the mass spectrum of the eluting peak confirms its identity. The fragmentation pattern observed in the mass spectrum can also provide further structural information, as the molecule breaks apart in a predictable manner upon ionization.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a compound's structure.

Solvatochromism, the change in a substance's color with the polarity of the solvent, provides insights into the solute-solvent interactions and the difference in dipole moment between the ground and excited states of a molecule.

Analysis of Absorption and Emission Characteristics

A systematic study of the absorption and emission spectra of this compound in various solvents would be necessary to characterize its photophysical properties. It is anticipated that the benzodioxole ring system would give rise to π → π* transitions, observable in the UV region. The presence of the bromine atom and the hydroxymethyl group as substituents would likely influence the position and intensity of these absorption bands.

To date, no specific absorption and emission data for this compound has been reported in the scientific literature. A hypothetical data table for such an investigation is presented below to illustrate the type of information that would be gathered.

Hypothetical UV-Vis Absorption Data for this compound

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λmax (nm) |

|---|---|---|---|

| n-Hexane | 1.88 | 1.375 | Data Not Available |

| Dichloromethane | 8.93 | 1.424 | Data Not Available |

| Acetonitrile (B52724) | 37.5 | 1.344 | Data Not Available |

| Methanol | 32.7 | 1.329 | Data Not Available |

Solute-Solvent Interaction Studies

The interaction between a solute and the surrounding solvent molecules can affect the energy levels of the solute's electronic states. These interactions can be non-specific (dipole-dipole) or specific (hydrogen bonding). By analyzing the shifts in the absorption and emission spectra in solvents of varying polarity and hydrogen bonding capabilities, the nature of these interactions can be elucidated.

While studies on other benzodioxole derivatives have explored their solvatochromic behavior, no such investigation has been published for this compound. Such a study would provide valuable information on its ground and excited state dipole moments and the nature of its interaction with different solvent environments.

X-Ray Crystallography for Solid-State Molecular Architecture

Elucidation of Crystal Packing and Intermolecular Interactions

The way molecules are arranged in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, halogen bonding, and van der Waals interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of a solid.

A crystallographic study of this compound would be expected to reveal significant intermolecular interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor, and would likely participate in a network of hydrogen bonds. The bromine atom could also engage in halogen bonding, a type of non-covalent interaction that has garnered increasing interest in crystal engineering.

Currently, the crystal structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible databases. A hypothetical table of crystallographic data is provided below to indicate the parameters that would be determined from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical formula | C₈H₇BrO₃ |

| Formula weight | 231.04 |

| Crystal system | Data Not Available |

| Space group | Data Not Available |

| a, b, c (Å) | Data Not Available |

| α, β, γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

Neuropharmacological Potential and Central Nervous System Applications

Derivatives of this compound have shown promise in modulating various neuropharmacological targets, leading to potential therapeutic applications in several neurological and psychiatric disorders.

Modulation of AMPA Receptors for Neuroprotection

Recent studies have highlighted the neuroprotective potential of benzodioxole derivatives through the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. A 2024 study investigated a series of hybrid benzodioxole-propanamide (BDZ-P) compounds for their ability to modulate AMPA receptor subunits. One standout compound, BDZ-P7, demonstrated significant inhibitory potency across various AMPA receptor subunit compositions. This modulation of AMPA receptors by benzodioxole derivatives is being explored for its potential in providing neuroprotection.

| Compound | Target | IC50 (μM) |

| BDZ-P7 | GluA2 | 3.03 |

| BDZ-P7 | GluA1/2 | 3.14 |

| BDZ-P7 | GluA2/3 | 3.19 |

| BDZ-P7 | GluA1 | 3.2 |

Research in Parkinson's Disease and Related α-Synucleinopathies

The neuroprotective effects of benzodioxole derivatives are also being investigated in the context of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons. The aforementioned study on benzodioxole-propanamide (BDZ-P) compounds also explored their potential in a mouse model of Parkinson's disease. The compound BDZ-P7 was found to partially restore locomotor abilities in this model, suggesting a potential therapeutic avenue for PD. The underlying mechanism is believed to be linked to the modulation of AMPA receptors, which play a role in the pathophysiology of the disease.

Exploration in Alzheimer's Disease and Acetylcholinesterase Inhibition

While direct studies on this compound as an acetylcholinesterase (AChE) inhibitor are not available, its structural analogs and derivatives have been central to the development of potential treatments for Alzheimer's disease. Patent literature reveals that the related compound, 6-bromo-1,3-benzodioxole-5-carboxylic acid, is a key starting material in the synthesis of novel benzodioxole compounds with acetylcholinesterase inhibitory activity. For instance, a clinical trial drug for Alzheimer's disease, designated as AD-35, which is a potent acetylcholinesterase inhibitor, is synthesized from derivatives of 6-bromo-1,3-benzodioxole-5-carboxylic acid google.comgoogle.comnewdrugapprovals.org. This highlights the importance of the benzodioxole moiety in the design of new AChE inhibitors for Alzheimer's therapy.

Antiepileptic Potential

The therapeutic potential of benzodioxole derivatives extends to the treatment of epilepsy. A study focused on the design and synthesis of 2-(1,3-benzodioxol-5-yloxy)-N'-[substituted]-acetohydrazides revealed their anticonvulsant properties. These compounds were evaluated in the 6 Hz psychomotor seizure test, a model for partial seizures. The most potent compound in this series, 2-(1,3-benzodioxol-5-yloxy)-N'-[4-(4-chlorophenoxy)benzylidene]-acetohydrazide (SA 4), provided 100% protection against seizures at multiple time points, with an ED50 value of 146.8 mg/kg in mice nih.gov. This suggests that the benzodioxole scaffold is a promising starting point for the development of novel antiepileptic drugs.

GPER Agonist Activity and Neuromodulation

One of the most well-documented activities of a derivative of this compound is its potent and selective agonism of the G protein-coupled estrogen receptor (GPER). The compound known as G-1, which is (±)-1-[(3aR,4S,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone, is a widely used research tool to study the physiological roles of GPER. G-1 has been shown to exhibit a high affinity for GPER, with a Ki of 11 nM and an EC50 of 2 nM. It displays no significant activity at the classical estrogen receptors, ERα and ERβ, at concentrations up to 10 μM. The activation of GPER by G-1 has been linked to various neuromodulatory effects, including the inhibition of glutamate-induced autophagy and neuronal loss in primary cortical neurons.

Interactions with Serotonin (5-Hydroxytryptamine) Receptors

The interaction of this compound itself with serotonin (5-HT) receptors has not been extensively studied. However, the broader class of benzodioxole compounds has been incorporated into ligands targeting various 5-HT receptor subtypes. For example, research into multi-target-directed ligands for neurodegenerative diseases has explored hybrids that include a benzodioxole moiety to interact with serotonin receptors, among other targets. The structural features of benzodioxole are considered valuable in the design of ligands with specific affinities for different G protein-coupled receptors, including the serotonin receptor family. Further research is needed to elucidate the specific interactions of this compound and its direct derivatives with 5-HT receptors.

Anticancer and Antitumor Research

The 1,3-benzodioxole moiety is a structural feature in various compounds that have been evaluated for their anticancer and antitumor properties. Research has focused on synthesizing and testing derivatives for their ability to inhibit the growth of cancer cells and to interact with biological targets relevant to cancer progression.

Synthetic derivatives of 1,3-benzodioxole have been the subject of numerous studies to evaluate their cytotoxic effects against various human tumor cell lines. These in vitro assays are a primary method for screening potential anticancer agents.

A series of 1,3-benzodioxole derivatives were synthesized and evaluated for their in vitro antitumor activity. Among the compounds tested, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester demonstrated significant growth inhibitory activity on 52 different human tumor cell lines at concentrations ranging from 10⁻⁷ to 10⁻⁵ M. Further studies on novel carboxamide-benzodioxole derivatives showed potent anticancer activity against the Hep3B (human liver cancer) cell line. Specifically, one such derivative was found to induce cell cycle arrest in the G2-M phase, an activity comparable to the established chemotherapy drug doxorubicin.

| Derivative Class | Cell Line | Noted Activity |

| Benzodioxole-5-acetic acid ester | 52 Human Tumor Cell Lines | Significant growth inhibition |

| Carboxamide-benzodioxole | Hep3B (Liver Cancer) | Potent cytotoxicity, G2-M phase arrest |

| Benzodiazepine-benzodioxole | HeLa, Caco-2, Hep3B | Low to moderate cytotoxicity |

This table presents findings on derivatives of the 1,3-benzodioxole scaffold, not on this compound itself.

One of the mechanisms by which small molecules can exert anticancer effects is by binding to DNA, thereby interfering with replication and transcription processes in cancer cells. The benzodioxole group has been identified as a key structural feature that can facilitate these interactions.

Research has shown that the benzodioxole moiety plays a crucial role in strengthening the interaction of certain natural alkaloids with G-quadruplex DNA sequences, which are found in human telomeres and are a key target in cancer research. nih.gov The planar benzodioxole ring system can participate in π-π stacking interactions with DNA bases. nih.gov Studies on a series of synthesized 2-phenyl-1,3-benzodioxole derivatives confirmed their potential to bind with calf thymus DNA (CT-DNA), suggesting that this class of compounds has the inherent potential to act as DNA binding agents. nih.gov

Antimicrobial and Antiviral Properties

The 1,3-benzodioxole scaffold is being actively investigated for its potential in developing new antimicrobial and antiviral agents. The versatility of this chemical structure allows for modifications that can lead to compounds with activity against a range of pathogens.

Derivatives containing the 1,3-benzodioxole ring have been synthesized and tested for their efficacy against both Gram-positive and Gram-negative bacteria. In one study, a Schiff base derivative synthesized from piperonal (a 1,3-benzodioxole containing aldehyde) was tested against five pathogenic strains. The compound demonstrated the ability to inhibit the growth of four of the five tested strains, which included Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and notably, methicillin-resistant Staphylococcus aureus (MRSA). Another study on 2-phenyl-1,3-benzodioxole derivatives also reported antibacterial potency, with one compound showing activity greater than the standard reference drug, cinoxacin. nih.gov

| Derivative | Bacterial Strain | Activity Level |

| Schiff base of piperonal | E. coli, P. aeruginosa, E. faecalis, MRSA | Inhibitory activity observed |

| 2-phenyl-1,3-benzodioxole | Various bacterial cells | Potency greater than standard reference nih.gov |

This table is based on research on derivatives containing the 1,3-benzodioxole scaffold. Specific data for this compound is not available.

The search for novel antifungal agents has also included the investigation of benzodioxole-containing compounds. The addition of an electron-withdrawing group, such as a bromine atom, at position 6 of the benzodioxole ring has been noted as a feature in some compounds with enhanced antifungal potential.

Several studies have highlighted the antifungal status of compounds incorporating the benzodioxole scaffold. For instance, certain benzodioxole-imidazole molecular hybrids were synthesized and evaluated for their antifungal potential against four different fungal strains. Specific compounds from this series, namely those bearing a trifluoromethylphenyl moiety, showed the best activity against Candida albicans, while other derivatives were most active against Candida tropicalis, Candida parapsilosis, and Aspergillus niger.

| Fungal Strain | Active Derivative Class |

| Candida albicans | Benzodioxole-imidazole hybrid |

| Candida tropicalis | Benzodioxole-imidazole hybrid |

| Candida parapsilosis | Benzodioxole-imidazole hybrid |

| Aspergillus niger | Benzodioxole-imidazole hybrid |

This table summarizes findings for derivatives containing the 1,3-benzodioxole scaffold, as direct studies on this compound were not found.

The 1,3-benzodioxole structure has been incorporated into molecules designed as potential antiviral agents. A notable area of research has been in the development of HIV-1 inhibitors.

A study focused on the synthesis of HIV-1 entry inhibitors that target the gp120 envelope glycoprotein. In this research, the 1,3-benzodioxole moiety was used as a bulky substituent in the design of novel compounds. nih.gov One of the synthesized compounds, NBD-14110, which contains the 1,3-benzodioxole group, showed a slight improvement in antiviral activity in both single-cycle and multi-cycle assays compared to a control compound. nih.gov The study concluded that bulkier groups like 1,3-benzodioxole are well-tolerated in the structure of these inhibitors and can contribute to antiviral potency. nih.gov

Future Research Directions and Translational Potential

Rational Design and Synthesis of Novel (6-Bromo-1,3-benzodioxol-5-yl)methanol Derivatives

The rational design of novel derivatives of this compound is a pivotal area for future research. The inherent structural features of the 1,3-benzodioxole (B145889) core, combined with the bromo and methanol (B129727) substituents, provide a versatile platform for creating compounds with tailored biological activities.

Leveraging the Benzodioxole Scaffold: The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including as anticancer, antifungal, and antidiabetic agents researchgate.netresearchgate.net. Future design strategies can build upon this established foundation, exploring how modifications to the core structure influence potency and selectivity for various biological targets. For instance, the synthesis of novel 1,3-benzodioxole derivatives has been shown to yield compounds with significant antiproliferative effects against various cancer cell lines researchgate.net.

Structure-Activity Relationship (SAR) Studies: A crucial aspect of rational design involves systematic structure-activity relationship (SAR) studies. By synthesizing a library of analogues with variations at specific positions of the this compound molecule, researchers can elucidate the structural requirements for a desired biological activity. For example, in the development of spiro-oxindole compounds as sodium channel blockers, SAR analysis helps identify which substituents on the core structure lead to more potent inhibitory compounds google.com. This approach can be applied to derivatives of this compound to optimize their therapeutic potential.

Computational and Empirical Approaches: The design process can be significantly enhanced by combining computational and empirical methods. Computer-aided drug discovery techniques, such as pharmacophore modeling and molecular docking, can be employed to predict the binding affinity of designed molecules to their biological targets frontiersin.org. These in silico predictions can then guide the synthesis of the most promising candidates, which can be subsequently evaluated through biological assays. This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery. For example, novel N-(benzo[d] nih.govdioxol-5-yl)-2-(one-benzylthio) acetamide compounds were designed using empirical modifications and synthesized based on a lead compound identified through pharmacophore modeling frontiersin.org.

Advanced Preclinical Studies for Therapeutic Development

The successful translation of novel this compound derivatives from the laboratory to clinical applications hinges on rigorous preclinical evaluation. These studies are essential to establish the safety and efficacy of new chemical entities before they can be considered for human trials.

In Vitro and In Vivo Efficacy Models: A critical step in preclinical development is the assessment of a compound's therapeutic efficacy in relevant biological models. This typically begins with in vitro assays to determine the compound's activity against specific molecular targets or cell lines. For instance, benzodioxole derivatives have demonstrated anti-proliferation efficiency against various cancer cell lines nih.gov. Promising candidates from in vitro studies would then advance to in vivo testing in animal models of disease. For example, the in vivo antitumor activity of 6-benzyl-1,3-benzodioxole derivatives has been evaluated against several murine cancer models acs.org. Similarly, the antidiabetic potential of benzodioxol carboxamide derivatives has been investigated in streptozotocin-induced diabetic mice mdpi.com.

Pharmacokinetic and Toxicological Profiling: Beyond efficacy, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial. Preclinical studies should evaluate these pharmacokinetic parameters to ensure that the compound can reach its target in the body at therapeutic concentrations. Furthermore, comprehensive toxicological studies are necessary to identify any potential adverse effects. In silico ADME and toxicity prediction tools can be utilized in the early stages of drug design to select for compounds with favorable drug-like properties tandfonline.combenthamdirect.com.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and offers significant potential for accelerating the development of novel therapeutics based on the this compound scaffold.

Development of Scalable and Environmentally Sustainable Production Methods

For any promising therapeutic candidate to be viable, its synthesis must be scalable and environmentally sustainable. Future research should focus on developing efficient and green synthetic routes to this compound and its derivatives.

Green Chemistry Approaches: Traditional synthetic methods often rely on harsh reagents and generate significant waste. Green chemistry principles aim to reduce the environmental impact of chemical processes. Research into photocatalytic and microwave-assisted synthesis of benzodioxole derivatives has shown promise in this regard nih.govresearchgate.net. For instance, an eco-friendly process for the synthesis of piperonal, a related benzodioxole, has been developed using a gold/ceria catalyst under solvent-free conditions researchgate.net. Similar approaches could be explored for the synthesis of this compound.

Continuous Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. The acylation of 1,3-benzodioxole has been successfully demonstrated in a continuous flow process using a recyclable heterogeneous catalyst mdpi.com. Developing continuous flow methods for the synthesis of this compound and its derivatives would be a significant step towards their large-scale production. The development of alternative and scalable synthetic methods is highly desirable as some efficient small-scale syntheses may be difficult to adapt to production-scale quantities google.com.

In-depth Mechanistic Studies of Biological Activities

A thorough understanding of the mechanism of action of a drug is fundamental to its development and clinical use. Future research should focus on elucidating the precise molecular mechanisms by which derivatives of this compound exert their biological effects.

Target Identification and Validation: For derivatives that show promising activity in phenotypic screens, identifying their specific molecular targets is a critical next step. Techniques such as affinity chromatography, proteomics, and genetic approaches can be used to pinpoint the proteins or pathways that these compounds interact with.

Biophysical and Electrophysiological Studies: Once a target is identified, in-depth biophysical and, where appropriate, electrophysiological studies can provide detailed insights into the compound's mechanism of action. For example, if a derivative is found to be a sodium channel blocker, automated patch-clamp electrophysiology can be used to characterize its specific effects on channel gating and kinetics frontiersin.org. Such studies can reveal whether the compound exhibits state-dependent block, which is a key determinant of its therapeutic efficacy and safety profile nih.gov. Understanding the biophysical effects of sodium channel blockers is crucial, as drugs that inhibit the inactivation of these channels can have proarrhythmic potential nih.gov.

Exploring Diverse Mechanisms: The 1,3-benzodioxole scaffold has been associated with a variety of biological activities, suggesting that its derivatives may act through diverse mechanisms. For instance, some benzodioxole derivatives have been shown to inhibit the thioredoxin system, leading to oxidative stress and apoptosis in cancer cells nih.gov. Others have been found to act as cyclooxygenase (COX) inhibitors nih.gov. In-depth mechanistic studies will be essential to fully characterize the mode of action of novel derivatives of this compound and to guide their development for specific therapeutic indications.

Q & A

Q. How can computational tools predict the compound’s behavior in novel reaction environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。